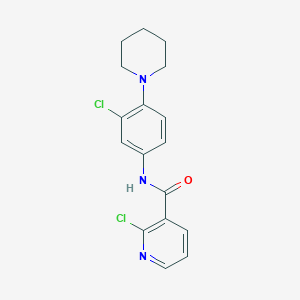
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide, also known as CCPPN, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, particularly in the areas of cancer treatment and drug development.
作用机制
The mechanism of action of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide involves the inhibition of several cellular pathways that are involved in cancer cell growth and survival. 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to have a variety of biochemical and physiological effects on cells. Studies have shown that 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide can induce cell cycle arrest, inhibit cell migration and invasion, and reduce the production of reactive oxygen species (ROS) in cells. Additionally, 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of using 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide. One potential area of research is the development of new drug delivery systems that can improve the solubility and bioavailability of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in vivo. Additionally, further studies are needed to investigate the potential use of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide in the treatment of other diseases, such as inflammatory bowel disease and neurodegenerative disorders. Finally, more research is needed to fully understand the mechanisms of action of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide and its potential interactions with other drugs and compounds.
合成方法
The synthesis of 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide involves several steps, including the reaction of 2-chloronicotinoyl chloride with 3-chloro-4-piperidin-1-yl aniline in the presence of a base, followed by the addition of a chlorinating agent. The resulting product is then purified using column chromatography to obtain pure 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide.
科学研究应用
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Studies have shown that 2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.
属性
产品名称 |
2-Chloro-N-(3-chloro-4-piperidin-1-yl-phenyl)-nicotinamide |
|---|---|
分子式 |
C17H17Cl2N3O |
分子量 |
350.2 g/mol |
IUPAC 名称 |
2-chloro-N-(3-chloro-4-piperidin-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O/c18-14-11-12(6-7-15(14)22-9-2-1-3-10-22)21-17(23)13-5-4-8-20-16(13)19/h4-8,11H,1-3,9-10H2,(H,21,23) |
InChI 键 |
VGCWTQGUDWVHSB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl |
规范 SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl)Cl |
溶解度 |
2.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B252550.png)
![4-[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B252553.png)
![5-(3,4-dichlorophenyl)-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B252577.png)
![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)
![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)
![N-[3-(methylamino)propyl]-1H-indole-2-carboxamide](/img/structure/B252587.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide](/img/structure/B252590.png)

![N-[3-(benzylamino)propyl]pyridine-2-carboxamide](/img/structure/B252595.png)


![1-Methyl-4-{[(2-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}ethyl)amino]carbonyl}pyridinium](/img/structure/B252605.png)

![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B252607.png)